molecular formula C10H9BBrNO3 B8706476 (2-Bromo-6-methoxyquinolin-3-yl)boronic acid CAS No. 1026203-33-7

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid

Cat. No.: B8706476
CAS No.: 1026203-33-7
M. Wt: 281.90 g/mol
InChI Key: OSMKMTDCBZKVIB-UHFFFAOYSA-N
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Description

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H9BBrNO3 and its molecular weight is 281.90 g/mol. The purity is usually 95%.
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Properties

CAS No.

1026203-33-7

Molecular Formula

C10H9BBrNO3

Molecular Weight

281.90 g/mol

IUPAC Name

(2-bromo-6-methoxyquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3

InChI Key

OSMKMTDCBZKVIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6 N in hexanes, 14.4 mL, 23.0 mmol) was added at −78° C. to a solution of 2,2,6,6-tetramethylpiperidine (3.11 g, 22.05 mmol) in anhydrous THF (59 mL), and the mixture was then warmed to 0° C. for 0.5 h. The mixture was cooled back to −78° C. and treated with a solution of 2-bromo-6-methoxyquinoline (4.57 g, 19.17 mmol) in THF (14 mL). After stirring for 1 h, a solution of trimethyl borate (2.46 mL, 22.05 mmol) in THF (14 mL) was added, and the mixture was maintained at −78° C. for a further 2 h. A mixture of THF (14 mL) and H2O (3.5 mL), were added then the solution was warmed to −10° C. and treated with water (70 mL) and Et2O (70 mL). Aqueous NaOH (1 N, 75 mL) was added, and the aqueous layer was separated and acidified to pH 4 with aqueous HCl (3 N). The aqueous phase was extracted with Et2O, and the combined extracts were washed with brine and dried over Na2SO4. Filtration and removal of the volatiles afforded the title compound (4.64 g, 86% yield) as an oily solid that was used directly in the subsequent step. LCMS (ES+) m/z 282, 284 (M+H)+.
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Two
Name
Quantity
59 mL
Type
solvent
Reaction Step Two
Quantity
4.57 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
2.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Six
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Six
Yield
86%

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